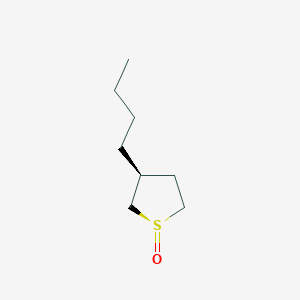![molecular formula C18H18N2O3 B1255073 N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine](/img/structure/B1255073.png)
N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine is a beta-alanine derivative obtained by formal condensation of the carboxy group of (10-methyl-9,10-dihydroacridin-9-yl)carboxylic acid with the amino group of beta-alanine. It has a role as a hapten. It is a member of acridines and a beta-alanine derivative.
Scientific Research Applications
Fluorescent Amino Acid Derivatives
N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine and its derivatives serve as precursors in the synthesis of fluorescent amino acid derivatives, useful in peptide studies. For instance, a derivative synthesized for its intense long-wave absorption and emission properties, characterized by high quantum yield of fluorescence, serves as a sensitive analytical probe for peptide conformation analysis (Szymańska, Wegner, & Łankiewicz, 2003).
Osmoprotective Compounds in Plants
Research on beta-Alanine betaine, an osmoprotective compound synthesized by plants from beta-Alanine, shows its importance in plant tolerance to various stresses. A study involving the purification and characterization of a trifunctional S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves highlights the role of beta-Alanine derivatives in plant stress responses (Rathinasabapathi, Fouad, & Sigua, 2001).
Conformational Studies and Inhibitor Design
N-Methylated alanine peptides, including those involving N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine, have been studied for their conformational behavior. These studies are crucial for designing inhibitors, such as those targeting the Abeta peptide in Alzheimer's disease, leveraging the stability provided by N-methylation to enhance pharmacological properties (Nandel & Jaswal, 2014).
Photochemical Studies
The photochemical properties of derivatives, such as those involving the release of hydroxide ions from 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, are of interest for understanding the excited-state behavior and potential applications in photochemical reactions (Zhou et al., 2012).
Material Science and OLED Applications
N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine derivatives have been explored in the context of organic light-emitting diodes (OLEDs), particularly as host materials for red phosphorescent OLEDs. The synthesis of such derivatives and their incorporation into OLED structures highlight their potential in improving device performance and efficiency (Liu et al., 2018).
properties
Product Name |
N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-[(10-methyl-9H-acridine-9-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-20-14-8-4-2-6-12(14)17(13-7-3-5-9-15(13)20)18(23)19-11-10-16(21)22/h2-9,17H,10-11H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
DGWZJMOFKVMECV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)
![2-[(3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-piperidyl]-2,2-diphenyl-acetamide](/img/structure/B1254995.png)

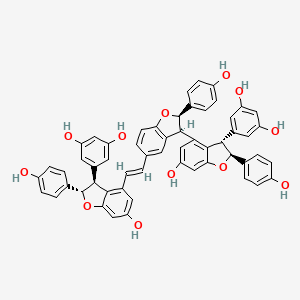
![3-[[(1,3-dimethyl-4-pyrazolyl)methyl-methylamino]methyl]-N-methyl-N-(phenylmethyl)-2-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1255000.png)
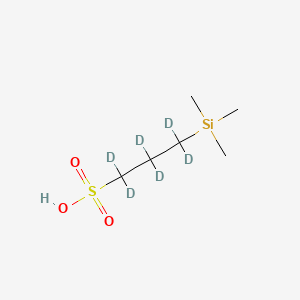
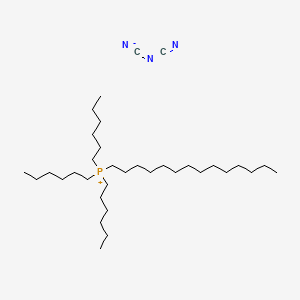
![(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1255007.png)
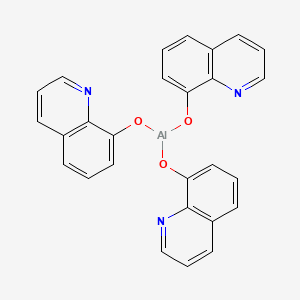
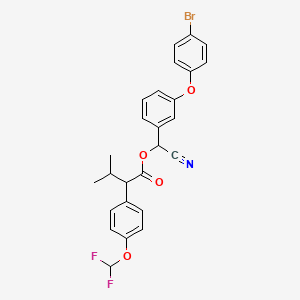
![5,8-Ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,10H)-trione, 16-ethenyl-3a,9a,9b,11,12,13,13a,13b,16,16a,16b,17a-dodecahydro-12-methyl-](/img/structure/B1255011.png)
![(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1255013.png)
